An In-depth Technical Guide to (+-)-3-Phenyllactic Acid: Core Chemical Properties and Experimental Protocols
An In-depth Technical Guide to (+-)-3-Phenyllactic Acid: Core Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+-)-3-Phenyllactic acid (PLA), a racemic mixture of D- and L-3-phenyllactic acid, is a hydroxylated derivative of the amino acid phenylalanine. It is a compound of significant interest due to its broad-spectrum antimicrobial properties and its presence in various natural sources, including honey and fermented foods produced by lactic acid bacteria.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of (+-)-3-phenyllactic acid, alongside detailed experimental protocols for its synthesis, purification, and characterization.
Core Chemical and Physical Properties
The essential chemical and physical properties of (+-)-3-phenyllactic acid and its individual enantiomers are summarized below. These values are compiled from various chemical suppliers and databases and may vary slightly depending on the specific grade and supplier.
General Properties
| Property | Value | Source |
| Chemical Name | 2-Hydroxy-3-phenylpropanoic acid | IUPAC |
| Synonyms | DL-3-Phenyllactic acid, (±)-3-Phenyllactic Acid | - |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
Enantiomer-Specific Properties
| Property | (+-)-3-Phenyllactic acid (Racemic) | L-(-)-3-Phenyllactic acid | D-(+)-3-Phenyllactic acid |
| CAS Number | 828-01-3 | 20312-36-1 | 7326-19-4 |
| Melting Point | 95-98 °C | 121-125 °C | 122-125 °C |
| Optical Rotation | Not Applicable | [α]20/D ≈ -20° (c=1 in H₂O) | [α]20/D ≈ +19° (c=1 in H₂O) |
Solubility
| Solvent | Solubility of (+-)-3-Phenyllactic acid |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis, purification, and spectroscopic characterization of (+-)-3-phenyllactic acid.
Chemical Synthesis of (+-)-3-Phenyllactic Acid
The synthesis of racemic 3-phenyllactic acid can be achieved through the reduction of phenylpyruvic acid. Phenylpyruvic acid itself can be synthesized from α-acetaminocinnamic acid.
Step 1: Synthesis of Phenylpyruvic Acid [4]
-
Hydrolysis of α-acetaminocinnamic acid: In a 500-mL flask equipped with a reflux condenser, combine 10 g (0.05 mole) of α-acetaminocinnamic acid with 200 mL of 1 N hydrochloric acid.
-
Reflux: Heat the mixture to boiling and maintain reflux for three hours to complete the hydrolysis.
-
Isolation of Phenylpyruvic Acid:
-
If a small amount of oil separates, filter the hot solution to remove it.
-
Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of phenylpyruvic acid.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.
-
The filtrate and washings can be combined and extracted with four 50-mL portions of diethyl ether.
-
Evaporate the ether from the combined extracts at room temperature, finally under vacuum in a desiccator.
-
Combine this second crop of crystals with the first and dry them in a vacuum desiccator over calcium chloride and potassium hydroxide.
-
Step 2: Reduction of Phenylpyruvic Acid to (+-)-3-Phenyllactic Acid
This is a generalized procedure; specific reducing agents and conditions may vary. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.
-
Dissolution: In a suitable flask, dissolve the synthesized phenylpyruvic acid in an appropriate solvent, such as a mixture of methanol and water.
-
Reduction: Cool the solution in an ice bath. Slowly add a molar excess of sodium borohydride (NaBH₄) in small portions while stirring. The reaction is typically exothermic.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for a few hours to ensure completion. Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. This will neutralize the excess NaBH₄ and the resulting borate esters.
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude (+-)-3-phenyllactic acid.
Purification by Recrystallization
The crude (+-)-3-phenyllactic acid can be purified by recrystallization to obtain a crystalline solid with a sharp melting point.
-
Solvent Selection: Choose a suitable solvent system. A common choice for organic acids is a mixture of a solvent in which the compound is soluble (e.g., hot water, ethanol, or ethyl acetate) and a solvent in which it is less soluble (e.g., cold water or hexane). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve the solid. Gentle heating and stirring will facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. After a brief boiling period, the charcoal is removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the 3-phenyllactic acid will decrease, and crystals will form. The flask should be left undisturbed to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the crystals.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator under vacuum.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the purified (+-)-3-phenyllactic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width: Approximately 12-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: A higher concentration is generally required for ¹³C NMR. Dissolve 50-100 mg of the sample in 0.6-0.7 mL of a deuterated solvent.[6]
-
Instrument Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width: Approximately 200-220 ppm.
-
Reference: The deuterated solvent peak or TMS.
-
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry, purified (+-)-3-phenyllactic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7][8] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2] A vacuum die can be used to remove trapped air and moisture.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Biological Pathways and Mechanisms
Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria
3-Phenyllactic acid is a secondary metabolite produced by various lactic acid bacteria through the catabolism of phenylalanine. The primary biosynthetic route involves a two-step enzymatic process.[1][9]
In the first step, phenylalanine undergoes transamination to phenylpyruvic acid, a reaction catalyzed by an aromatic amino acid aminotransferase. Subsequently, phenylpyruvic acid is reduced to 3-phenyllactic acid by a lactate dehydrogenase.[3][10]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of 3-phenyllactic acid is attributed to a multi-targeted mechanism that ultimately leads to bacterial cell death.
Studies suggest that 3-phenyllactic acid disrupts the integrity of the bacterial cell wall and increases the permeability of the cell membrane. This leads to the leakage of intracellular components. Furthermore, it has been shown to bind to genomic DNA, potentially interfering with replication and transcription, and may even initiate DNA degradation. This multifaceted attack makes it an effective antimicrobial agent against a range of bacteria.
References
- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. piketech.com [piketech.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 10. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
